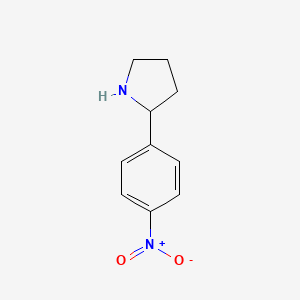
4-Bromo-N,N-diethylthiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N,N-diethylthiazol-2-amine is a halogenated thiazole compound with the molecular formula C7H11BrN2S and a molecular weight of 235.14 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom attached to the thiazole ring, making it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethylthiazol-2-amine typically involves the bromination of N,N-diethylthiazol-2-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
4-Bromo-N,N-diethylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the thiazole ring.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include dehalogenated thiazole derivatives.
科学研究应用
作用机制
The mechanism of action of 4-Bromo-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
4-Bromophenylthiazol-2-amine: Similar structure but with a phenyl group instead of diethyl groups.
N,N-Diethylthiazol-2-amine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Thiazole Derivatives: Various thiazole derivatives with different substituents exhibit diverse biological activities
Uniqueness
4-Bromo-N,N-diethylthiazol-2-amine is unique due to the presence of both the bromine atom and the diethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .
属性
分子式 |
C7H11BrN2S |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
4-bromo-N,N-diethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11BrN2S/c1-3-10(4-2)7-9-6(8)5-11-7/h5H,3-4H2,1-2H3 |
InChI 键 |
RQJGQYSPPGBZSS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=CS1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)




![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)


![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)



